![molecular formula C18H21NO2S2 B2441961 2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448137-40-3](/img/structure/B2441961.png)
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
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Description
2-(ethylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases, which are important regulators of cell migration, proliferation, and survival. EHT 1864 has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are all members of the Rho family of GTPases. The inhibition of Rho GTPases has been implicated in the treatment of cancer and other diseases.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that acylthioureas and benzamide derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance, new acylthiourea derivatives, such as 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity is influenced by the type and position of substituents on the phenyl group, suggesting the potential for designing compounds with targeted antimicrobial properties (Limban et al., 2011). Similarly, derivatives of benzamide have shown promising results in inhibiting the production of nitric oxide in microglia cells, which is relevant for anti-inflammatory research (Ki Hyun Kim et al., 2009).
Anticancer and Antitumor Activities
Benzamide-based compounds have been evaluated for their anticancer activities. For example, a study on new benzamide derivatives explored their potential in inhibiting the growth of various cancer cell lines, revealing that certain derivatives exhibit higher anticancer activities compared to reference drugs. This suggests that modifications to the benzamide structure could lead to the development of potent anticancer agents (Ravinaik et al., 2021). Additionally, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have shown significant toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Mariam G. Rizk et al., 2021).
Enaminones and Thiazole Derivatives
The chemical behavior and synthesis of related compounds, such as enaminones and thiazoles, have been studied for their unique properties. For example, enaminones derived from reactions involving amines and specific keto esters have shown potential for structural diversity and chemical reactivity, which could be relevant for the development of new pharmaceuticals (Brbot-Šaranović et al., 2000). Similarly, the synthesis of thiazoles via chemoselective thionation-cyclization demonstrates the potential for creating derivatives with various functional groups, opening pathways for the development of compounds with tailored biological activities (S. V. Kumar et al., 2013).
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-3-23-17-7-5-4-6-15(17)18(21)19-12-16(20)13-8-10-14(22-2)11-9-13/h4-11,16,20H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHNKAGARPOBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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